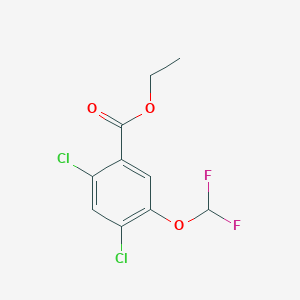

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate

Description

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate is a halogenated benzoate ester characterized by its dichloro (Cl) and difluoromethoxy (OCHF₂) substituents at positions 2,4, and 5 on the benzene ring.

Properties

IUPAC Name |

ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-8(17-10(13)14)7(12)4-6(5)11/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRKKQPOQEPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate typically involves the esterification of 2,4-dichloro-5-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Substitution: Formation of substituted benzoates.

Reduction: Formation of the corresponding alcohol.

Hydrolysis: Formation of 2,4-dichloro-5-(difluoromethoxy)benzoic acid.

Scientific Research Applications

Scientific Research Applications

-

Chemical Synthesis :

- Intermediate for Complex Molecules : Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various nucleophilic substitutions and modifications that can lead to new chemical entities.

- Reactivity Studies : The compound can undergo hydrolysis to yield 2,4-dichloro-5-fluorobenzoic acid and ethanol, which can be further utilized in synthetic pathways.

-

Biological Activity :

- Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against biofilm-forming bacteria, it was found to reduce biofilm formation by approximately 50% at concentrations above the minimum inhibitory concentration (MIC) .

- Anticancer Potential : In comparative studies with similar benzoate derivatives, this compound demonstrated superior antiproliferative effects against cancer cell lines such as MDA-MB-231. This suggests its potential as a lead compound for cancer therapy development .

-

Agricultural Applications :

- Herbicide Development : The compound has been explored for its potential use in developing selective herbicides. Its chemical structure allows it to interact with specific biological targets in plants, inhibiting growth while minimizing impact on non-target species .

- Pesticide Formulations : this compound is also being investigated for use in pesticide formulations due to its effectiveness against pests while being less harmful to beneficial organisms .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Enhances reactivity in nucleophilic substitutions |

| Biological Activity | Antimicrobial agent | Reduces biofilm formation by ~50% at MIC |

| Anticancer potential | Superior antiproliferative effects against MDA-MB-231 cells | |

| Agricultural | Herbicide development | Potential selective herbicide with minimal non-target impact |

| Pesticide formulations | Effective against pests while preserving beneficial species |

Case Studies

-

Antimicrobial Efficacy Study :

- A recent investigation focused on the antimicrobial properties of this compound against biofilm-forming bacteria. The study concluded that at higher concentrations, the compound significantly inhibited biofilm formation, showcasing its potential as a treatment option for infections associated with biofilms .

- Cancer Cell Line Evaluation :

- Herbicide Development :

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Chlorosulfonyl vs. Difluoromethoxy : Ethyl 2,4-Dichloro-5-(chlorosulfonyl)benzoate (discontinued, ) contains a sulfonyl chloride group, which is highly reactive but prone to hydrolysis or instability. In contrast, the difluoromethoxy group in the target compound offers greater hydrolytic stability due to reduced electrophilicity and steric protection from fluorine atoms.

- Fluorine Substitution : Compounds like 2,4-Difluoro-5-(trifluoromethoxy)benzamide () highlight the role of fluorine in enhancing lipophilicity and metabolic stability, a trait shared with the difluoromethoxy group in the target compound.

Performance in Polymer and Resin Systems (Indirect Insights)

While direct data on the target compound is lacking, demonstrates that ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin systems due to higher reactivity and better physical properties. This suggests that electron-withdrawing substituents (e.g., Cl, F) in benzoate esters could similarly enhance crosslinking efficiency in polymer matrices, though excessive halogenation might reduce compatibility with organic initiators like DPI .

Biological Activity

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3. This compound belongs to the class of benzoates and has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The unique structure, characterized by the presence of electron-withdrawing groups such as chlorine and difluoromethoxy, suggests enhanced binding affinity to biological targets, making it a candidate for various pharmacological applications.

This compound features several key functional groups that influence its reactivity and biological activity:

- Chlorine Atoms: These are known to enhance lipophilicity and metabolic stability.

- Difluoromethoxy Group: This group can significantly alter the compound's chemical and biological properties, potentially enhancing its pharmacological effects.

The biological activity of this compound is believed to be mediated through its interactions with specific enzymes or receptors. The electron-withdrawing nature of its substituents may facilitate stronger binding to target proteins, thereby modulating various biochemical pathways. Research indicates that it may interfere with inflammatory processes and exhibit antimicrobial properties.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. Its ability to inhibit the growth of certain bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines, which play a crucial role in chronic inflammation and related diseases. Preliminary studies suggest that it may reduce the production of pro-inflammatory mediators such as TNF-α and IL-6 in vitro .

Case Studies and Research Findings

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Notable Activity |

|---|---|---|

| Ethyl 2,4-dichlorobenzoate | C9H8Cl2O2 | Moderate antimicrobial activity |

| Ethyl 2,4-difluorobenzoate | C9H8F2O2 | Reduced anti-inflammatory effects |

| Ethyl 2,4-dichloro-5-methoxybenzoate | C10H9Cl2O3 | Significant anti-inflammatory activity but less potent than the difluoromethoxy variant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.